molecular formula C8H16Cl2N2O B1287888 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride CAS No. 92928-18-2

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride

Cat. No.: B1287888
CAS No.: 92928-18-2
M. Wt: 227.13 g/mol
InChI Key: SYABQUJKMRQKML-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . This compound is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and a 2-chloroethyl group.

Preparation Methods

The synthesis of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride typically involves the alkylation of piperazine derivatives. One common method starts with the reaction of 1-acetylpiperazine with 2-chloroethyl chloride under controlled conditions to yield the desired product . Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride (ACEPC) is a piperazine derivative with notable biological activities that have been the subject of various scientific investigations. This article provides an overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H16Cl2N2OC_8H_{16}Cl_2N_2O and a molecular weight of 227.13 g/mol. It appears as a white crystalline solid, soluble in water and methanol. The compound features an acetyl group and a chloroethyl substituent on the piperazine ring, which contribute to its biological properties.

Research indicates that ACEPC may function as an inhibitor for several key enzymes:

  • Histone Deacetylases (HDACs) : These enzymes play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered gene expression profiles, potentially impacting cancer cell proliferation and survival.
  • Monoamine Oxidases (MAOs) : These enzymes are involved in the breakdown of neurotransmitters in the brain. Inhibition of MAOs may enhance neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

ACEPC has demonstrated antimicrobial properties against various bacterial and fungal strains. However, the specific mechanisms underlying this activity remain poorly understood and warrant further investigation.

Potential Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

  • Cancer Therapy : Due to its HDAC inhibitory effects, ACEPC is being explored for its potential antitumor activity. It may serve as a candidate for developing novel cancer treatments.
  • Neurodegenerative Diseases : By modulating neurotransmitter levels through MAO inhibition, ACEPC may offer therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Study on Antimicrobial Effects

A study investigating the antimicrobial efficacy of ACEPC found that it exhibited significant activity against certain strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated that ACEPC could be effective in treating infections caused by resistant strains.

HDAC Inhibition Research

In a pharmacological evaluation, ACEPC was shown to inhibit HDAC activity in vitro, leading to increased acetylation of histones. This change in histone modification correlated with reduced proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
1-Methyl-4-(2-chloroethyl)piperazineC8H16ClN2C_8H_{16}ClN_2Methyl group instead of acetyl; potential CNS activity
1-AcetylpiperazineC7H14N2OC_7H_{14}N_2OLacks chloroethyl group; simpler structure
4-(2-Chloroethyl)piperazineC8H16ClN2C_8H_{16}ClN_2Directly related; lacks acetyl functionality

The unique combination of an acetyl group and a chloroethyl substituent in ACEPC may confer distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research.

Properties

IUPAC Name

1-[4-(2-chloroethyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYABQUJKMRQKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590432
Record name 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92928-18-2
Record name 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92928-18-2
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